Cas no 17305-22-5 ((S)-3-Methylpiperidine)

(S)-3-Methylpiperidine is a chiral piperidine derivative characterized by its stereospecific methyl substitution at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, where enantiomeric purity is critical. Its rigid piperidine scaffold and stereocenter make it useful for designing bioactive molecules with tailored stereochemistry. The (S)-configuration ensures compatibility with asymmetric synthesis routes, offering precise control over molecular interactions. High purity grades are available to meet stringent research and industrial requirements. Handling should adhere to standard safety protocols for secondary amines, including proper ventilation and protective equipment.
(S)-3-Methylpiperidine structure
(S)-3-Methylpiperidine structure
Product Name:(S)-3-Methylpiperidine
CAS No:17305-22-5
MF:C6H13N
MW:99.1741216182709
MDL:MFCD08448244
CID:839706
PubChem ID:641100
Update Time:2025-05-20

(S)-3-Methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • (S)-3-Methylpiperidine
    • (S)-(+)-3-METHYLPIPERIDINE
    • 3-Methylpiperidine
    • Piperidine, 3-methyl-, (3S)-
    • Piperidine, 3-methyl, (3S)-
    • (2S)-3-Chloro-1,2-propanediol
    • (S)-1,2-chloropropanediol
    • (S)-1-chloro-2,3-dihydroxypropane
    • (S)-3-Chloro-1,2-propanediol
    • (S)-3-chloropropane-1,2-diol
    • (S)-3-Methyl-piperidin
    • (S)-chloropropane-2,3-diol
    • 1,2-Propanediol,3-chloro-,(S)
    • (3S)-3-METHYLPIPERIDINE
    • DB-362435
    • NS00022559
    • (S)-3-Methyl-piperidine
    • EN300-99950
    • 17305-22-5
    • AC-15332
    • F8887-9000
    • AKOS016844305
    • (S)-(+)-3-Methyl-piperidine, 98%ee, 98%
    • MDL: MFCD08448244
    • Inchi: 1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1
    • InChI Key: JEGMWWXJUXDNJN-LURJTMIESA-N
    • SMILES: N1CCC[C@H](C)C1

Computed Properties

  • Exact Mass: 99.10480
  • Monoisotopic Mass: 99.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 52.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Boiling Point: 126 ºC
  • Flash Point: 17 ºC
  • PSA: 12.03000
  • LogP: 1.33470

(S)-3-Methylpiperidine Security Information

  • HazardClass:IRRITANT

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(S)-3-Methylpiperidine Suppliers

Amadis Chemical Company Limited
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(CAS:17305-22-5)(S)-3-Methylpiperidine
Order Number:A857405
Stock Status:in Stock
Quantity:5.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:06
Price ($):439.0
Email:sales@amadischem.com

(S)-3-Methylpiperidine Related Literature

Additional information on (S)-3-Methylpiperidine

Comprehensive Overview of (S)-3-Methylpiperidine (CAS No. 17305-22-5)

(S)-3-Methylpiperidine, with the CAS number 17305-22-5, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a member of the piperidine family, characterized by its six-membered ring structure containing one nitrogen atom. The presence of a chiral center at the 3-position imparts unique stereochemical properties, making it a valuable building block in the synthesis of various bioactive molecules and pharmaceuticals.

The chemical structure of (S)-3-Methylpiperidine consists of a piperidine ring with a methyl group attached to the 3-position. The chirality at this position is crucial for its biological activity and selectivity. This compound is often used as an intermediate in the synthesis of chiral ligands, catalysts, and pharmaceuticals, where the stereochemistry plays a critical role in determining the efficacy and safety of the final product.

Recent advancements in synthetic chemistry have led to the development of efficient and scalable methods for the preparation of (S)-3-Methylpiperidine. One such method involves asymmetric hydrogenation using chiral catalysts, which allows for high enantiomeric excess (ee) and yield. These advancements have significantly reduced the cost and complexity associated with producing this important chiral building block, making it more accessible for both academic research and industrial applications.

In the context of medicinal chemistry, (S)-3-Methylpiperidine has been extensively studied for its potential therapeutic applications. It has been identified as a key intermediate in the synthesis of several clinically important drugs, including those used in the treatment of neurological disorders, cardiovascular diseases, and cancer. For instance, derivatives of (S)-3-Methylpiperidine have shown promise as selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders.

Moreover, recent research has highlighted the role of (S)-3-Methylpiperidine in modulating G protein-coupled receptors (GPCRs), which are important targets for drug discovery. Studies have demonstrated that certain derivatives of this compound can act as agonists or antagonists for specific GPCRs, providing new avenues for developing drugs with improved selectivity and reduced side effects. This has significant implications for treating conditions such as Parkinson's disease, Alzheimer's disease, and chronic pain.

The pharmacokinetic properties of (S)-3-Methylpiperidine and its derivatives are also an area of active research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic potential. Recent studies have shown that modifications to the piperidine ring or the substituents can significantly influence these properties, leading to improved bioavailability and reduced toxicity.

In addition to its applications in drug discovery, (S)-3-Methylpiperidine has found use in other areas of chemical research. For example, it serves as a versatile ligand in transition metal-catalyzed reactions, enabling the synthesis of complex organic molecules with high stereoselectivity. This property makes it an invaluable tool in synthetic organic chemistry, particularly in the development of new catalytic systems.

The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Research on the biodegradability and ecotoxicity of (S)-3-Methylpiperidine is ongoing to ensure that its production and application do not pose significant environmental risks. Preliminary studies suggest that this compound is relatively stable under environmental conditions but further investigation is needed to fully understand its long-term impact.

In conclusion, (S)-3-Methylpiperidine (CAS No. 17305-22-5) is a versatile chiral compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and synthetic organic chemistry. Its unique stereochemical properties make it an essential building block for developing new drugs and catalytic systems. Ongoing research continues to uncover new uses and improve our understanding of this important compound, solidifying its position as a key player in modern chemical science.

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Amadis Chemical Company Limited
(CAS:17305-22-5)(S)-3-Methylpiperidine
A857405
Purity:99%
Quantity:5.0g
Price ($):439.0
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